Spectroscopic characterization of (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol
Spectroscopic characterization of (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol
An In-Depth Technical Guide to the Spectroscopic Characterization of (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol
Authored by a Senior Application Scientist
Foreword: The convergence of heterocyclic scaffolds in medicinal chemistry often yields compounds with significant therapeutic potential. The molecule (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol represents such a convergence, marrying the privileged benzoxazole moiety with the versatile pyrrolidine ring. Benzoxazole derivatives are known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The pyrrolidine ring, a common feature in natural products and pharmaceuticals, provides a chiral scaffold that can be crucial for specific biological targeting. This guide provides a comprehensive, in-depth analysis of the essential spectroscopic techniques required for the unambiguous structural elucidation and characterization of this promising heterocyclic compound, intended for researchers and professionals in drug discovery and development.
Molecular Structure and Synthesis Overview
The foundational step in any characterization is understanding the molecule's connectivity and stereochemistry. The target compound consists of a benzoxazole ring system linked via its 2-position to the nitrogen atom of a pyrrolidine-2-methanol fragment.
Caption: Molecular structure of (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol.
A common synthetic route involves the condensation of 2-aminobenzothiazole with a suitably derivatized proline compound. The following workflow illustrates a plausible synthetic strategy, the successful execution of which is validated by the spectroscopic methods detailed below.
Caption: Experimental workflow for FT-IR spectroscopy.
Experimental Protocol
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Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact using the pressure clamp. This method is fast and requires minimal sample preparation.
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Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
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Sample Scan: Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Predicted FT-IR Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3400 - 3200 (broad) | O-H Stretch | Alcohol (-OH) | Confirms the presence of the hydroxyl group. Broadness is due to hydrogen bonding. [5] |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Indicates the presence of the benzoxazole aromatic ring. |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H | Corresponds to the C-H bonds of the pyrrolidine and methanol groups. |
| ~1650 | C=N Stretch | Oxazole | Characteristic stretching frequency for the imine bond within the benzoxazole ring. [6] |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene portion of the benzoxazole system. [7] |
| ~1250 | C-O Stretch | Aryl Ether | Corresponds to the Ar-O-C stretch in the oxazole ring. |
| ~1050 | C-O Stretch | Alcohol (C-OH) | Confirms the primary alcohol functional group. |
Mass Spectrometry (MS)
Principle of Causality: Mass spectrometry ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, enabling the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers corroborating structural evidence, acting as a molecular fingerprint.
Experimental Protocol (LC-MS with ESI)
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺. [8]3. Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. For HRMS, a Time-of-Flight (TOF) or Orbitrap analyzer is used.
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Fragmentation (MS/MS): To confirm the structure, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum (MS/MS). [9] Predicted Mass Spectrometry Data
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Molecular Formula: C₁₂H₁₄N₂O₂
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Exact Mass: 218.1055
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Predicted [M+H]⁺ (HRMS): 219.1128
Plausible Fragmentation Pathway
The molecule is expected to fragment at its weakest bonds upon CID. The bond between the pyrrolidine ring and the methanol group, and the bond between the two heterocyclic rings, are likely cleavage points.
Caption: Predicted major fragmentation pathways in MS/MS analysis.
Summary of Predicted Fragments
| m/z (Predicted) | Proposed Fragment Structure | Significance |
| 219.1128 | [C₁₂H₁₅N₂O₂]⁺ | Protonated molecular ion, confirms molecular weight. |
| 188.0920 | [C₁₁H₁₂N₂O]⁺ | Loss of the hydroxymethyl radical (-•CH₂OH), a common fragmentation for primary alcohols. |
| 118.0450 | [C₇H₄NO]⁺ | Cleavage of the N-C bond, resulting in the stable benzoxazolyl cation. |
| 102.0913 | [C₅H₁₂NO]⁺ | Cleavage resulting in the protonated pyrrolidine-2-methanol fragment. |
Conclusion
The structural verification of (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol requires a multi-faceted spectroscopic approach. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. FT-IR spectroscopy provides rapid confirmation of key functional groups, such as the hydroxyl and the C=N of the oxazole. Finally, high-resolution mass spectrometry validates the molecular formula with high accuracy, while its fragmentation pattern confirms the connectivity between the constituent heterocyclic rings. The synergistic application of these techniques provides a self-validating system, ensuring the unequivocal characterization of the molecule's structure, which is a critical prerequisite for its further development as a potential therapeutic agent.
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